Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-6-10(15)13(14)7-4-5-8-13/h10,15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPCWAUAPKJGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohols or amines.
Scientific Research Applications
Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Variations
The position and nature of substituents on the spirocyclic framework critically influence physicochemical properties and biological activity. Key analogs are compared below:
Table 1: Structural and Functional Comparison of Spirocyclic Analogs
*Assumed based on similar spirocyclic esters in (e.g., compound 4y is an oil) .
Key Differences and Implications
Hydroxyl vs. Amino Substituents: The 4-hydroxy derivative participates in hydrogen bonding, improving solubility and target engagement . In contrast, the 4-amino analog (C₁₃H₂₄N₂O₂) exhibits higher basicity (pKa ~9–10), making it suitable for salt formation and prodrug strategies .
Ring Heteroatoms: The 7-thia analog (C₁₁H₁₉NO₂S) replaces a carbon with sulfur, increasing electron density and oxidation resistance. This modification may enhance blood-brain barrier penetration in CNS-targeted therapies .
Diaza vs. Monoaza Systems: 1,7-Diazaspiro derivatives (e.g., C₁₂H₂₂N₂O₂) enable chelation with metal ions or acidic residues in enzyme active sites, as seen in PARP-1 inhibitors .
Spiro Ring Size: Compounds like tert-butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (C₁₁H₂₁NO₂S) feature a larger 4.5-membered ring, reducing ring strain compared to 4.4 systems, which may improve synthetic yields .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group protection. A key step is the formation of the spirocyclic core via intramolecular cyclization under basic conditions. For example, sodium hydride in tetrahydrofuran (THF) facilitates cyclization of tert-butyl 4-methylenepiperidine-1-carboxylate derivatives, yielding the spirocyclic structure . Optimizing reaction time and temperature (e.g., 0–25°C for 12–24 hours) is critical for achieving >70% yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. How is the structural characterization of this compound performed?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : H and C NMR spectra identify key signals, such as the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C) and the spirocyclic nitrogen (δ ~3.5–4.0 ppm for H) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the spirocyclic system .
- IR spectroscopy : Hydroxyl (O–H stretch at ~3200–3500 cm) and carbonyl (C=O at ~1700 cm) groups confirm functional groups .
Q. What purification techniques are recommended for isolating this compound?
- Column chromatography : Preferred for removing unreacted starting materials and byproducts using silica gel and ethyl acetate/hexane mixtures .
- Recrystallization : Ethanol/water systems yield high-purity crystals, especially for crystallographic studies .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities (e.g., diastereomers) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance cyclization efficiency compared to non-polar solvents .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) reduce side reactions during Boc protection/deprotection steps .
- Temperature control : Lower temperatures (0–10°C) minimize decomposition of heat-sensitive intermediates .
Table 1 : Comparison of Reaction Conditions and Yields
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | None | 25 | 65 | 92 |
| DMF | Pd/C | 10 | 78 | 95 |
| Ethanol | NaH | 0 | 72 | 97 |
Q. How can contradictory spectral data (e.g., NMR signal splitting) be resolved?
Signal splitting often arises from conformational flexibility or diastereomerism. Strategies include:
- Variable-temperature NMR : Cooling to −40°C slows ring inversion, simplifying splitting patterns .
- COSY and NOESY : Correlate proton-proton interactions to assign stereochemistry and confirm spirocyclic rigidity .
- Computational modeling : Density Functional Theory (DFT) predicts H chemical shifts, aiding peak assignment .
Q. What computational methods predict biological interactions of this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like sigma receptors (docking scores ≤−8 kcal/mol suggest strong affinity) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR : Correlates substituent effects (e.g., hydroxyl vs. amino groups) with bioactivity .
Table 2 : Predicted Binding Affinities for Common Targets
| Target | Docking Score (kcal/mol) | Binding Site Residues |
|---|---|---|
| Sigma-1 receptor | −8.5 | Tyr103, Glu172 |
| CYP3A4 | −6.2 | Phe304, Arg372 |
Q. How can byproducts from synthesis be identified and mitigated?
- LC-MS : Identifies common byproducts (e.g., open-chain amines or over-oxidized species) via m/z ratios .
- Mechanistic studies : Quenching reactions at intermediate stages isolates intermediates for analysis .
- Additive screening : Scavengers like molecular sieves absorb water, preventing hydrolysis of the Boc group .
Q. What strategies improve stereochemical control during synthesis?
- Chiral auxiliaries : (R)- or (S)-Proline derivatives enforce enantioselective cyclization .
- Asymmetric catalysis : Ru-BINAP complexes induce >90% enantiomeric excess in spirocyclic systems .
- Crystallization-induced diastereomer resolution : Selective precipitation of one diastereomer using chiral solvents .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
